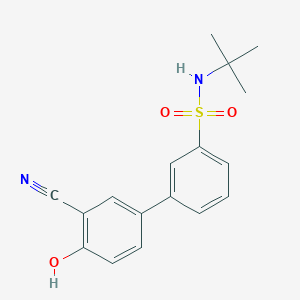![molecular formula C17H16N2O3S B6377367 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-96-9](/img/structure/B6377367.png)
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (3C5PPSP95) is an organic compound belonging to the family of phenols. It is a white, crystalline solid with a melting point of 130-131 °C and a boiling point of 310-320 °C. 3C5PPSP95 is used in a variety of scientific research applications, such as synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of pharmaceuticals, organic compounds, and other materials. It is also used as a reagent for chemical reactions, such as the synthesis of pyrrolidinesulfonyl amides and other organic compounds. In addition, 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in biochemical and physiological studies to study the effects of various compounds on cells, tissues, and organisms.
Mecanismo De Acción
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation is believed to be responsible for the biological activity of 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, as well as its ability to act as a catalyst in certain chemical reactions.
Biochemical and Physiological Effects
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have antioxidant activity, which may be beneficial in preventing cell damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. In addition, it is soluble in a variety of organic solvents, making it suitable for use in a variety of reactions. However, 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several disadvantages for use in laboratory experiments. It is toxic and should be handled with care, and it is flammable and should be stored in a cool, dry place. In addition, 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a strong acid and can cause skin irritation.
Direcciones Futuras
There are several potential future directions for 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. Further research could be conducted on its ability to inhibit the activity of enzymes, as well as its antioxidant activity. In addition, further research could be conducted on its ability to act as a proton donor and its role in chemical reactions. Finally, further research could be conducted on the potential therapeutic applications of 3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, such as its ability to treat inflammation and oxidative stress.
Métodos De Síntesis
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by a variety of methods. The most common method is the condensation of pyrrolidinesulfonyl chloride and 3-cyano-5-phenylphenol in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction yields an intermediate product which is then purified by recrystallization in an organic solvent such as ethyl acetate. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-13-8-15(10-16(20)9-13)14-4-3-5-17(11-14)23(21,22)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKHJMITFXWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685014 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1262002-96-9 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



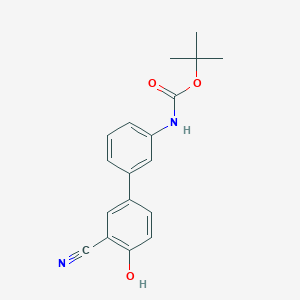

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
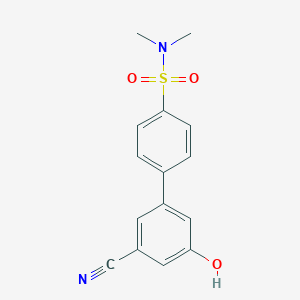
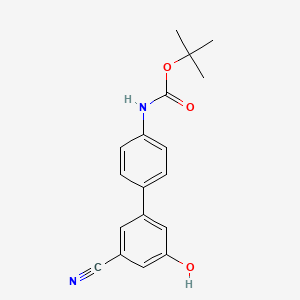
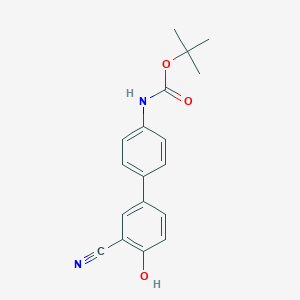
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)




